molecular formula C25H24N4O4S2 B2916391 N-benzyl-2-({4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide CAS No. 443349-04-0

N-benzyl-2-({4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide

Cat. No.: B2916391
CAS No.: 443349-04-0
M. Wt: 508.61
InChI Key: CQSPTJFHRTYWHS-UHFFFAOYSA-N
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Description

N-benzyl-2-({4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and oncology research. This compound is designed for research applications only and is strictly not for diagnostic, therapeutic, or personal use. Quinazolinone derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities . The core quinazolin-4-one scaffold is a common feature in compounds evaluated for various pharmacological effects, including anticancer properties . The specific molecular architecture of this compound, which incorporates a sulfonamide group and a sulfanylacetamide chain, suggests its potential as a multikinase inhibitor. Research on structurally similar N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives has demonstrated promising cytotoxic activity against cancer cell lines, such as MDA-MB-231 breast cancer cells, and has shown potent inhibitory effects on key kinase targets including VEGFR-2 and EGFR . These kinases play critical roles in tumor growth and angiogenesis, making their inhibitors a key focus in the development of targeted cancer therapies. Furthermore, related compounds have exhibited radiosensitizing abilities, enhancing the efficacy of gamma radiation against cancer cells in vitro . This makes the compound a valuable chemical tool for investigating new approaches in combination cancer therapy. Researchers can utilize this compound to explore its full pharmacological profile, mechanism of action, and potential as a lead structure in the development of novel anticancer agents.

Properties

IUPAC Name

N-benzyl-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S2/c26-35(32,33)20-12-10-18(11-13-20)14-15-29-24(31)21-8-4-5-9-22(21)28-25(29)34-17-23(30)27-16-19-6-2-1-3-7-19/h1-13H,14-17H2,(H,27,30)(H2,26,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSPTJFHRTYWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with amides or isocyanates under acidic or basic conditions.

    Introduction of the Sulfamoylphenyl Group:

    Attachment of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Formation of the Final Compound: The final step involves the coupling of the quinazolinone derivative with the sulfamoylphenyl derivative under suitable conditions, such as using a base like triethylamine in a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to dihydroquinazolinone using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its biological activity.

Mechanism of Action

The mechanism of action of N-benzyl-2-({4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target bacterial enzymes or proteins, inhibiting their function and leading to antibacterial effects.

    Pathways Involved: It may interfere with DNA replication or protein synthesis in bacteria, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Substituent Variations

Key structural analogues include derivatives with variations in the acetamide and quinazolinone substituents. For example:

Compound ID Substituent on Acetamide Quinazolinone Substituent Melting Point (°C) Yield (%) Biological Activity
Compound 5 Phenyl 4-Sulfamoylphenyl 269.0 87 Antimicrobial
Compound 6 2-Tolyl 4-Sulfamoylphenyl 251.5 80 Antimicrobial
Compound 8 4-Tolyl 4-Sulfamoylphenyl 315.5 91 Antimicrobial
Target Compound Benzyl 4-Sulfamoylphenylethyl Data not available Data not available Hypothesized enhanced activity

The target compound distinguishes itself through the benzyl group on the acetamide and the ethyl linker in the 4-sulfamoylphenyl substituent.

2.4 Comparison with Heterocyclic Derivatives
  • Pyrimido-Indole Analogues : describes a compound with a pyrimido[5,4-b]indole core. Such structures may offer improved DNA intercalation but lack the sulfamoyl group, reducing antibacterial specificity .
  • Benzodioxin Derivatives : ’s compound features a dihydrobenzodioxin group, which could enhance antioxidant activity but may reduce metabolic stability compared to the target’s sulfamoylphenyl group .

Biological Activity

N-benzyl-2-({4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and kinase inhibition. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-benzyl-2-({4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is C21H25N3O2S2, with a molecular weight of 415.6 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.

1. Anticancer Activity

Recent studies have demonstrated that compounds similar to N-benzyl derivatives exhibit significant anticancer properties. For instance, in a study evaluating various N-benzyl substituted acetamides, it was found that these compounds could inhibit cell proliferation in cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). The mechanism appears to involve the inhibition of specific kinases that are crucial for tumor growth and survival.

CompoundCell LineGI50 (µM)
8aNIH3T3/c-Src527F1.34
8bSYF/c-Src527F1.49
8cHT292.30

These results indicate that the introduction of various substituents on the benzyl group can modulate the potency of these compounds against cancer cells.

2. Kinase Inhibition

The biological activity of N-benzyl derivatives is often linked to their ability to inhibit Src kinase, a protein tyrosine kinase involved in signaling pathways that regulate cell growth and differentiation. In engineered cell lines expressing constitutively active Src, N-benzyl derivatives showed promising inhibitory effects.

Case Study: Src Kinase Inhibition
In a specific study involving Src-driven cell growth assays, compound 8a demonstrated significant inhibitory activity with GI50 values indicating strong potential as an anticancer agent. The structure-activity relationship (SAR) analysis revealed that substituents on the benzyl ring significantly influenced the inhibitory potency.

The proposed mechanism for the anticancer activity of N-benzyl derivatives involves:

  • Inhibition of Kinase Activity : By blocking the activity of Src kinase and potentially other related kinases.
  • Induction of Apoptosis : Some studies suggest that these compounds may induce programmed cell death in cancer cells through various signaling pathways.

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